molecular formula C10H15ClN2O3 B13510755 Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride

Methyl6-(2-aminopropoxy)pyridine-2-carboxylatehydrochloride

Cat. No.: B13510755
M. Wt: 246.69 g/mol
InChI Key: ICJRDGMUAKYDBK-UHFFFAOYSA-N
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Description

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is a pyridine-derived compound featuring a methyl ester group at position 2, a 2-aminopropoxy substituent at position 6, and a hydrochloride counterion. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the protonated amine and ionic nature of the hydrochloride salt. The compound’s aminopropoxy side chain may facilitate interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

methyl 6-(2-aminopropoxy)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-7(11)6-15-9-5-3-4-8(12-9)10(13)14-2;/h3-5,7H,6,11H2,1-2H3;1H

InChI Key

ICJRDGMUAKYDBK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=N1)C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of 6-hydroxypyridine-2-carboxylic acid with 2-aminopropanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, depending on the context of its use. It can bind to active sites of enzymes or receptors, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Solubility Trends Notable Properties/Applications
Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate HCl Pyridine 6-(2-aminopropoxy), 2-methyl ester High in polar solvents Potential bioactive ligand
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo-pyridine 2-ethyl ester Moderate lipophilicity Synthetic intermediate for heterocycles
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo-pyridine 5-chloro, 2-ethyl ester Low aqueous solubility Halogenated analog for drug discovery
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Pyridine 6-chloro, 5-pivalamido, acrylate Low polarity Polymer precursor or protease inhibitor
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl, 4-carboxylic acid Moderate acidity Intermediate in agrochemical synthesis

Key Findings from Comparative Analysis

Core Ring Variations

  • Pyridine vs. This may improve binding affinity in biological systems but reduces synthetic accessibility (yields ~60% for 9a/b) .
  • Pyridine vs. Pyrimidine: The pyrimidine-based compound () lacks the aminopropoxy group but features a carboxylic acid, enabling hydrogen bonding and metal coordination. This contrasts with the hydrochloride salt of the target compound, which offers ionic solubility advantages .

Substituent Effects

  • Aminopropoxy vs. Chloro/Pivalamido Groups: The 2-aminopropoxy group in the target compound likely increases water solubility and bioavailability compared to halogenated (e.g., 9b) or bulky pivalamido derivatives (). However, the chloro substituent in 9b may enhance metabolic stability .
  • Ester Variations: Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (9a/b), impacting drug half-life.

Biological Activity

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride possesses a pyridine ring substituted with an aminopropoxy group and a carboxylate moiety. Its molecular formula is C12H16N2O3HClC_{12}H_{16}N_2O_3HCl, and it is characterized by the following structural features:

  • Pyridine core : Provides essential chemical reactivity.
  • Aminopropoxy group : Imparts unique biological properties.
  • Carboxylate functionality : Facilitates interaction with biological targets.

The biological activity of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can function as both an enzyme inhibitor and activator, depending on the context. The compound's mechanism involves:

  • Binding to active sites : It may bind to the active sites of enzymes, altering their activity.
  • Modulation of signaling pathways : It can influence various biochemical pathways through receptor interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : In vitro studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. For instance, thiosemicarbazones derived from pyridine derivatives demonstrated significant cytotoxicity against L1210 leukemia cells, with IC50 values around 1.0 to 1.4 µM .
  • Enzyme Inhibition : Some studies have reported that related compounds exhibit inhibitory effects on ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

  • Antineoplastic Activity : A study evaluated various pyridine derivatives, including those similar to Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride, for their ability to prolong survival in leukemia-bearing mice. The most active compounds showed significant antitumor effects when administered at specific dosages .
  • Biochemical Assays : The compound has been utilized in biochemical assays to assess its effects on enzyme activity and cellular proliferation. These assays have demonstrated its potential as a reagent in molecular biology experiments.

Comparative Analysis

To better understand the unique properties of Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride, it can be compared with other similar compounds:

Compound NameStructure SimilaritiesBiological Activity
Methyl 6-methylpyridine-2-carboxylateLacks aminopropoxy groupReduced enzyme inhibition
Pyridine-2-carboxylic acid derivativesShares pyridine coreVaries in reactivity and applications

The presence of the aminopropoxy group in Methyl 6-(2-aminopropoxy)pyridine-2-carboxylate hydrochloride enhances its biological activity compared to other derivatives.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of L1210 leukemia cells
Enzyme InhibitionIC50 values around 1.0 - 1.4 µM
Biochemical AssaysEffective reagent in assays

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